MS15203

Description

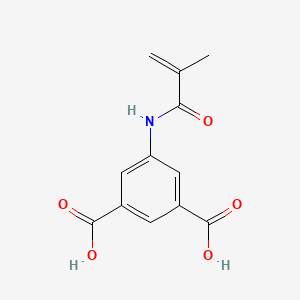

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOBVSWSDYFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995912 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74398-76-8 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: MS15203 GPR171 Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 171 (GPR171), an orphan receptor until its deorphanization, has emerged as a promising therapeutic target for a range of physiological conditions, most notably in the modulation of pain and immune responses.[1] Its endogenous ligand is the neuropeptide BigLEN.[1] MS15203 is a synthetic small molecule agonist of GPR171 that has been instrumental in elucidating the receptor's function.[2] This technical guide provides a comprehensive overview of the GPR171 agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with GPR171, compiled from various in vitro and in vivo studies.

| Binding Affinity | |

| Parameter | Value |

| Ki (this compound vs. [125I]Tyr-b-LEN) | ~1 µM[2] |

| In Vitro Functional Activity | |

| Assay | Parameter |

| Calcium Mobilization | Agonist-induced increase in intracellular Ca2+[2] |

| cAMP Inhibition | Dose-dependent decrease in cAMP levels[2] |

| In Vivo Activity | |

| Model | Effect |

| Inflammatory Pain (CFA model) | Reduction of thermal hypersensitivity in male mice[3][4] |

| Neuropathic Pain (Paclitaxel-induced) | Alleviation of mechanical allodynia in male mice[3][4] |

| Dosing | 10 mg/kg, intraperitoneal (i.p.) injection [3][4] |

GPR171 Signaling Pathway

Activation of GPR171 by an agonist such as this compound initiates a signaling cascade through its coupling to inhibitory G-proteins of the Gαi/o family.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The Gβγ subunits dissociated from the Gα subunit can also modulate downstream effectors, such as ion channels. Furthermore, like many GPCRs, agonist binding can lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR171 Gi/o Protein Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 171 (GPR171) and its coupling to the Gi/o signaling pathway. GPR171 has emerged as a significant target in various physiological processes, including feeding behavior, pain modulation, and immune responses. This document details the quantitative analysis of GPR171 activation, experimental protocols for its study, and the downstream signaling cascades involved.

Introduction to GPR171

GPR171 is a Class A G protein-coupled receptor that was deorphanized with the discovery of its endogenous ligand, the neuropeptide BigLEN.[1][2] Subsequent research has identified synthetic agonists, such as MS15203, which have become valuable tools for elucidating the receptor's function.[3][4] GPR171 primarily couples to inhibitory Gi/o proteins, leading to the modulation of various intracellular signaling pathways.[1][5]

Quantitative Analysis of GPR171 Ligand Interactions and Functional Activity

The interaction of ligands with GPR171 and their functional consequences have been quantified through various in vitro assays. The data presented below summarizes key findings for the endogenous agonist BigLEN and its C-terminal fragment L2P2.

| Ligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| BigLEN | Radioligand Binding ([¹²⁵I]Tyr-BigLEN) | Hypothalamic Membranes | Kd | ~0.5 nM | [1] |

| L2P2 | Radioligand Displacement | Rat Hypothalamic Membranes | EC50 | 76 nM | [1] |

| BigLEN | [³⁵S]GTPγS Binding | Hypothalamic Membranes | EC50 | ~100 nM | [1] |

| L2P2 | [³⁵S]GTPγS Binding | Hypothalamic Membranes | EC50 | ~1 µM | [1] |

Signaling Pathways

Upon activation by an agonist, GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK). Pertussis toxin (PTX), a known inhibitor of Gi/o protein coupling, effectively blocks these downstream effects, confirming the involvement of this pathway.[1]

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

The GPR171 Agonist MS15203: An In-depth Technical Guide to its Attenuation of cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MS15203, a potent and selective agonist for the G protein-coupled receptor 171 (GPR171). A critical function of GPR171 activation is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document details the signaling pathway, presents representative quantitative data on the inhibitory effect of this compound on cAMP production, and provides a detailed experimental protocol for assessing this activity. The information herein is intended to support further research and drug development efforts targeting GPR171.

Introduction

This compound has been identified as a selective agonist for GPR171, an orphan GPCR implicated in various physiological processes, including pain modulation and metabolic regulation.[1][2] GPR171 is coupled to the inhibitory Gαi/o protein subunit.[1][3] Activation of Gαi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. Consequently, agonism of GPR171 by this compound is characterized by a decrease in intracellular cAMP levels, a key mechanism underlying its pharmacological effects.[1][2] Understanding the precise impact of this compound on cAMP signaling is crucial for elucidating its therapeutic potential.

Signaling Pathway of this compound

The binding of this compound to GPR171 triggers a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The activated Gαi/o-GTP subunit then directly interacts with and inhibits adenylyl cyclase, resulting in a reduction of the intracellular concentration of cAMP. This signaling pathway is pivotal to the cellular responses mediated by this compound.

Quantitative Analysis of cAMP Inhibition

The inhibitory effect of this compound on cAMP production is typically quantified by measuring its ability to counteract the effects of a direct adenylyl cyclase activator, such as forskolin (B1673556). In a cellular context, forskolin elevates cAMP levels, and the addition of this compound results in a dose-dependent reduction of this stimulated cAMP concentration.

Table 1: Representative Quantitative Data for this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation

| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |

| 0.1 | 5.2 ± 1.1 |

| 1 | 18.5 ± 2.3 |

| 10 | 48.9 ± 3.5 |

| 100 | 85.1 ± 2.8 |

| 1000 | 95.3 ± 1.9 |

| IC50 (nM) | 10.5 |

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary.

Detailed Experimental Protocol: Forskolin-Stimulated cAMP Inhibition Assay

This protocol describes a common method for determining the potency of this compound in inhibiting cAMP production in a cell-based assay using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

4.1. Materials and Reagents

-

HEK293 cells stably expressing human GPR171

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Cell dissociation reagent (e.g., Trypsin-EDTA)

-

384-well white opaque assay plates

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

HTRF-compatible plate reader

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Cell Seeding:

-

Culture HEK293 cells stably expressing GPR171 to approximately 80-90% confluency.

-

Harvest the cells and perform a cell count.

-

Resuspend the cells in culture medium to the desired density (e.g., 2,500 cells/5 µL).

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and IBMX).

-

Prepare a working solution of forskolin in the same assay buffer. The final concentration of forskolin should be at its EC80 to ensure a robust cAMP signal.

-

Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Immediately add 2.5 µL of the forskolin working solution to all wells except the basal control.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions in the provided lysis buffer.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP cryptate solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000).

-

Determine the percent inhibition for each concentration of this compound relative to the forskolin-stimulated control.

-

Plot the percent inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

-

Conclusion

This compound exerts its effects through the activation of the Gαi/o-coupled receptor GPR171, leading to a measurable decrease in intracellular cAMP levels. The methodologies and representative data presented in this guide provide a framework for the continued investigation of this compound and other GPR171 modulators. A thorough understanding of the impact of these compounds on the cAMP signaling pathway is essential for their development as potential therapeutics for a range of disorders.

References

- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methacrylamidoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methacrylamidoisophthalic acid is a functionalized monomer notable for its unique molecular architecture, which combines a polymerizable methacrylamide (B166291) group with a pH-sensitive isophthalic acid moiety. This structure makes it a valuable building block in the synthesis of advanced polymers for specialized applications, particularly in the biomedical and dental fields. The presence of two carboxylic acid groups imparts hydrophilicity and allows for pH-responsive behavior, while the methacrylamide group provides a site for free-radical polymerization. This guide provides a comprehensive overview of its synthesis, properties, and key applications, supported by detailed experimental protocols and structured data.

Physicochemical and Computed Properties

The inherent properties of 5-Methacrylamidoisophthalic acid are foundational to its function in various applications. Key quantitative data has been compiled from chemical databases and supplier information.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₅ | PubChem |

| Molecular Weight | 249.22 g/mol | PubChem[1] |

| IUPAC Name | 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | PubChem[1] |

| CAS Number | 73912-52-4 | BLD Pharm[2] |

| Melting Point | 267-272°C | ResearchGate[3] |

| Appearance | Light pink solid | ResearchGate[3] |

| Canonical SMILES | CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | PubChem[1] |

| InChIKey | NVOBVSWSDYFEMR-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 5-Methacrylamidoisophthalic Acid

The primary route for synthesizing 5-Methacrylamidoisophthalic acid is via the acylation of 5-aminoisophthalic acid with methacryloyl chloride. This reaction, known as the Schotten-Baumann reaction, is conducted under basic conditions to neutralize the hydrogen chloride byproduct.

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below. This process starts with the dissolution of the amine precursor in a basic solution, followed by the dropwise addition of the acylating agent at a reduced temperature to control the reaction's exothermicity.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of an analogous compound, N-5-acrylamidoisophthalic acid, and is adapted for methacrylation.[3]

-

Materials:

-

5-Aminoisophthalic acid (1.0 g, 5.52 mmol)

-

Sodium hydroxide (B78521) (0.66 g, 16.56 mmol)

-

Methacryloyl chloride (0.63 g, 6.07 mmol)

-

Deionized water (11 mL)

-

Concentrated hydrochloric acid

-

Ice bath

-

-

Procedure:

-

Add 5-aminoisophthalic acid (1.0 g) to a solution of sodium hydroxide (0.66 g) in deionized water (11 mL).

-

Cool the resulting mixture to 0°C in an ice bath with continuous stirring.

-

Slowly add methacryloyl chloride dropwise to the cooled mixture. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Adjust the pH of the solution to 2.6 by adding concentrated HCl dropwise. A precipitate will form.

-

Collect the light pink precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold water to remove impurities.

-

Dry the final product under vacuum to yield 5-Methacrylamidoisophthalic acid.[3]

-

Applications in Polymer Science

The bifunctional nature of 5-Methacrylamidoisophthalic acid makes it a versatile monomer for creating functional polymers with tailored properties. Its primary applications are in the development of dental adhesives and pH-responsive hydrogels for drug delivery.

Dental Adhesives

In dentistry, methacrylates are widely used to bond restorative materials to the tooth structure.[4] The incorporation of acidic monomers like 5-Methacrylamidoisophthalic acid can enhance adhesion to the dentin substrate. The carboxylic acid groups can interact with the calcium ions in hydroxyapatite, promoting a stronger interface, while the methacrylamide group copolymerizes with other resin monomers in the adhesive system.[4] The amide linkage in methacrylamides is also known to be more resistant to hydrolysis compared to the ester linkages in conventional methacrylate (B99206) monomers, potentially leading to more durable dental restorations.[4]

pH-Responsive Hydrogels for Drug Delivery

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them highly biocompatible.[5][6] "Smart" hydrogels can respond to environmental stimuli, such as pH.[5] Polymers containing 5-Methacrylamidoisophthalic acid are pH-sensitive due to the carboxylic acid groups.

-

At low pH (e.g., stomach, pH < 5): The carboxylic acid groups are protonated (-COOH), leading to a collapsed, less swollen hydrogel state. This minimizes premature drug release.

-

At higher pH (e.g., intestine, pH > 5.5): The carboxylic acid groups deprotonate (-COO⁻), causing electrostatic repulsion between the polymer chains. This leads to increased swelling and subsequent release of the entrapped drug.[7]

This behavior makes these hydrogels promising candidates for targeted oral drug delivery, protecting the drug in the acidic environment of the stomach and releasing it in the more neutral environment of the intestines.[7]

This protocol outlines the general steps for creating a hydrogel incorporating 5-Methacrylamidoisophthalic acid and evaluating its pH-responsive swelling behavior.

-

Materials:

-

Procedure:

-

Monomer Solution Preparation: Dissolve the functional monomer, co-monomer, crosslinker, and photoinitiator in a suitable solvent like ethanol.

-

Polymerization: Transfer the solution to a mold and expose it to UV light to initiate polymerization and form the hydrogel.

-

Purification: Immerse the resulting hydrogel in deionized water for several days, changing the water frequently to remove unreacted monomers and initiator.

-

Drying: Dry the purified hydrogel in a vacuum oven until a constant weight (W_d) is achieved.

-

Swelling Study:

-

Immerse pre-weighed dry hydrogel samples in buffer solutions of pH 1.2 and pH 6.8.

-

At regular time intervals, remove the samples, blot excess surface water, and record the swollen weight (W_s).

-

Continue until the weight remains constant (equilibrium swelling).

-

Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d.

-

-

Data Analysis: Plot ESR versus time for both pH values to characterize the swelling kinetics and pH-responsiveness. The ESR is expected to be significantly higher at pH 6.8 than at pH 1.2.[7]

-

Conclusion

5-Methacrylamidoisophthalic acid is a highly functional monomer with significant potential in materials science, particularly for biomedical and dental applications. Its synthesis is straightforward, and its unique combination of a polymerizable amide group and pH-sensitive carboxylic acid groups allows for the creation of advanced polymers with enhanced stability and stimuli-responsive properties. The detailed protocols and structured data provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage this versatile compound in drug delivery systems and high-performance dental materials.

References

- 1. MS0015203 | C12H11NO5 | CID 773544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73912-52-4|5-Methacrylamidoisophthalic acid|BLD Pharm [bldpharm.de]

- 3. researchgate.net [researchgate.net]

- 4. Use of (meth)acrylamides as alternative monomers in dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride | MDPI [mdpi.com]

MS15203: A Technical Guide to a Novel GPR171 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS15203 is a small-molecule agonist of the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain management. Discovered through in-silico screening, this compound has demonstrated promising analgesic effects in preclinical models of chronic neuropathic and inflammatory pain. Its mechanism of action involves the activation of GPR171, which is coupled to inhibitory Gαi/o proteins, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Notably, this compound appears to have a low potential for abuse, a significant advantage over traditional opioid analgesics. This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of this compound, including its synthesis, mechanism of action, and in vitro and in vivo activities.

Discovery and Development

This compound was identified through a virtual screening campaign that utilized a homology model of the GPR171 receptor. This computational approach allowed for the screening of a large chemical library to identify potential ligands that could bind to and activate the receptor. Subsequent in vitro and in vivo testing confirmed its activity as a GPR171 agonist.

Currently, there is no publicly available information regarding the formal preclinical or clinical development status of this compound.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |

| Molecular Formula | C₁₂H₁₁NO₅ | |

| Molecular Weight | 249.22 g/mol | |

| Chemical Structure |  |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from its chemical structure, likely involving the acylation of 5-aminoisophthalic acid with methacryloyl chloride in the presence of a base.

Mechanism of Action

This compound acts as an agonist at the G protein-coupled receptor 171 (GPR171).[1][2] GPR171 is coupled to inhibitory Gαi/o proteins. Upon activation by this compound, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is believed to underlie the pharmacological effects of this compound.

In Vitro Pharmacology

Binding and Functional Activity

This compound has been characterized in vitro for its ability to bind to and activate GPR171.

| Assay | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | CHO-K1 cells expressing mouse GPR171 | Ki (vs. [¹²⁵I]Tyr-BigLEN) | Data not available | [3] |

| Ca²⁺ Mobilization | CHO cells expressing GPR171 and Gα15/i3 | EC₅₀ | Data not available | [3] |

| cAMP Inhibition | Not specified | IC₅₀ | Data not available |

Experimental Protocols

6.2.1 Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for GPR171.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing mouse GPR171.

-

Radioligand: [¹²⁵I]Tyr-BigLEN.

-

Non-specific binding control: Unlabeled BigLEN.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]Tyr-BigLEN, and varying concentrations of this compound. For total binding, add binding buffer instead of this compound. For non-specific binding, add a saturating concentration of unlabeled BigLEN.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

6.2.2 cAMP Functional Assay

-

Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.

-

Materials:

-

Cells expressing GPR171 (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and culture overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

-

In Vivo Pharmacology

This compound has been evaluated in rodent models to assess its analgesic efficacy and reward potential.

| Animal Model | Species | Pain Type | Key Findings | Dose | Reference |

| Chemotherapy-Induced Neuropathy | Mouse (male) | Neuropathic | Decreased allodynia after 5 days of treatment. | 10 mg/kg, i.p. | [4] |

| Complete Freund's Adjuvant (CFA) | Mouse (male) | Inflammatory | Reduced thermal hypersensitivity after 3 days of treatment. | 10 mg/kg, i.p. | [5] |

| Conditioned Place Preference | Mouse | Reward | Did not produce place preference, indicating low abuse potential. | 10 mg/kg, i.p. | [1][2] |

Experimental Protocol: Chemotherapy-Induced Neuropathic Pain Model

-

Objective: To evaluate the analgesic effect of this compound on mechanical allodynia in a mouse model of neuropathic pain.

-

Animals: Male C57BL/6 mice.

-

Induction of Neuropathy: Administer paclitaxel (B517696) (or another chemotherapeutic agent) according to a validated protocol to induce peripheral neuropathy.

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for a specified duration (e.g., 5 days), starting after the development of neuropathic pain.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Assess mechanical sensitivity using von Frey filaments at baseline (before neuropathy induction) and at various time points after the start of treatment.

-

Place the mice on an elevated mesh platform and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

-

Determine the paw withdrawal threshold (in grams).

-

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Pharmacokinetics

There is no publicly available pharmacokinetic data for this compound.

| Parameter | Route | Species | Value |

| Cmax | i.p. | Mouse | Data not available |

| Tmax | i.p. | Mouse | Data not available |

| t₁/₂ | i.p. | Mouse | Data not available |

| AUC | i.p. | Mouse | Data not available |

| Bioavailability | Data not available |

Experimental Protocol: Mouse Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound in mice.

-

Animals: Male CD-1 mice (or other appropriate strain).

-

Drug Administration:

-

Administer a single dose of this compound via the desired route (e.g., intravenous and oral to determine bioavailability).

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

-

Data Analysis:

-

Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, t₁/₂, and AUC.

-

Calculate bioavailability if both intravenous and oral routes were tested.

-

Conclusion

This compound is a novel GPR171 agonist with demonstrated efficacy in preclinical models of chronic pain. Its unique mechanism of action and low reward potential make it an attractive candidate for further development as a non-opioid analgesic. Future studies should focus on obtaining a more complete pharmacological profile, including detailed pharmacokinetic and toxicological data, to support its potential progression into clinical trials.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the GPR171-BigLEN System

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the G protein-coupled receptor 171 (GPR171) and its endogenous ligand, BigLEN. It covers the fundamental aspects of their interaction, signaling mechanisms, physiological roles, and the experimental methodologies used for their characterization.

Introduction

G protein-coupled receptor 171 (GPR171), also known as H963, is a class A rhodopsin-like GPCR. For years it remained an orphan receptor until it was deorphanized in 2013, with the endogenous neuropeptide BigLEN identified as its primary ligand.[1] BigLEN is a 16-amino acid peptide (sequence: LENSSPQAPARRLLPP) derived from the precursor protein proSAAS.[2][3] The GPR171-BigLEN system has since been implicated in a variety of physiological processes, making it a compelling target for therapeutic development.[4] This guide synthesizes key findings and methodologies related to this important neuropeptide system.

Ligand Binding and Receptor Activation

The interaction between BigLEN and GPR171 is characterized by high affinity and specificity. Studies have shown that the four C-terminal amino acids of BigLEN are sufficient for both binding and activation of the receptor.[3][5] In contrast, the C-terminally truncated peptide, LittleLEN, does not activate GPR171.[4][5]

Quantitative Binding and Activation Data

The following tables summarize the key quantitative parameters defining the GPR171-BigLEN interaction and the effects of related pharmacological tools.

| Parameter | Ligand | Species/System | Value | Reference |

| Binding Affinity (Kd) | [125I]Tyr-BigLEN | Mouse Hypothalamic Membranes | ~0.5 nM | [2][5] |

| Potency (EC50) | BigLEN (rat) | GPR171-expressing cells | 1.6 nM | [2] |

| Antagonist Potency (IC50) | MS21570 | GPR171-expressing cells | 220 nM | [2] |

| Condition | Parameter | Wild-Type (WT) Mice | proSAAS-KO Mice | Reference |

| Hypothalamic Membranes | BigLEN Binding | 1.3 ± 0.03 pmol/mg | 1.8 ± 0.06 pmol/mg | [5] |

| Hypothalamic Membranes | G protein Signaling | 165% of basal | 175% of basal | [5] |

Signaling Pathways

Activation of GPR171 by BigLEN initiates intracellular signaling cascades primarily through the Gαi/o family of G proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, GPR171 activation modulates the MAP kinase pathway, specifically affecting the phosphorylation of ERK1/2.[5][6] In engineered cell systems expressing a promiscuous G protein (Gα16/i3), BigLEN binding to GPR171 can also induce an increase in intracellular calcium (Ca2+).[5][7]

GPR171 Signaling Diagram

The following diagram illustrates the primary signaling cascade initiated by BigLEN binding to GPR171.

Caption: GPR171 activation by BigLEN inhibits adenylyl cyclase and modulates ERK signaling.

Physiological Functions

The GPR171-BigLEN system is a key regulator in multiple physiological domains:

-

Feeding and Metabolism: The system plays an orexigenic role.[3] shRNA-mediated knockdown of GPR171 in the hypothalamus leads to decreased food intake and changes in metabolism.[4][5] Conversely, administration of a GPR171 agonist increases food intake and body weight.[2][7]

-

Anxiety and Fear: GPR171 is expressed in the basolateral amygdala (BLA), a brain region critical for mood regulation.[8] Antagonism or knockdown of GPR171 in the BLA reduces anxiety-like behavior and contextual fear conditioning in animal models.[8]

-

Pain Perception: GPR171 activation in nociceptor dorsal root ganglia (DRG) neurons can alleviate pathological pain by modulating Transient Receptor Potential (TRP) ion channels.[9]

-

Immune Regulation: GPR171 has been identified as a T-cell checkpoint receptor.[6] Its activation by BigLEN suppresses T-cell receptor (TCR)-mediated signaling pathways, inhibiting T-cell proliferation and limiting antitumor immunity.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the GPR171-BigLEN system. The following sections describe the core experimental protocols cited in the literature.

Receptor Deorphanization Workflow

The identification of BigLEN as the ligand for GPR171 followed a systematic deorphanization process.

Caption: Workflow for the deorphanization of GPR171.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the receptor.

-

Objective: To determine binding affinity (Kd) and density (Bmax).

-

Materials:

-

Membranes prepared from tissues (e.g., mouse hypothalamus) or cells expressing GPR171.

-

[125I]Tyr-BigLEN (radioligand).

-

Unlabeled BigLEN (for determining non-specific binding and for competition assays).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

-

Protocol:

-

Incubate a fixed amount of membrane protein (e.g., 100 µg) with increasing concentrations of [125I]Tyr-BigLEN (e.g., 0-10 nM) for saturation binding.[5]

-

For competition assays, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled competitor peptide.[5][12]

-

Incubate at a specified temperature and time (e.g., 25°C for 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Wash filters rapidly with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled BigLEN (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to determine Kd and Bmax.

-

[35S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

-

Objective: To measure agonist-induced G protein activation.

-

Materials:

-

Cell or tissue membranes expressing GPR171.

-

[35S]GTPγS (radiolabel).

-

GDP (to ensure G proteins are in an inactive state).

-

Agonist (BigLEN or other compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Protocol:

-

Pre-incubate membranes (e.g., 20 µg) with GDP (e.g., 10 µM) on ice.

-

Add the agonist (BigLEN) at various concentrations to the membranes.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify bound [35S]GTPγS using liquid scintillation counting.

-

Determine basal binding in the absence of agonist and non-specific binding in the presence of excess unlabeled GTPγS.

-

Plot the agonist-stimulated increase in binding against agonist concentration to determine potency (EC50) and efficacy (Emax).[5]

-

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o coupling.

-

Objective: To quantify the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing GPR171.

-

Forskolin (B1673556) (an adenylyl cyclase activator, to stimulate basal cAMP levels).

-

Agonist (BigLEN).

-

cAMP detection kit (e.g., ELISA, HTRF).

-

-

Protocol:

-

Pre-treat cells with the GPR171 agonist (BigLEN) at various concentrations for a short period.

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50.[5]

-

Intracellular Calcium Mobilization Assay

This assay is used to screen for receptor activation in a high-throughput format, typically using cells co-expressing a promiscuous G protein.

-

Objective: To detect receptor activation by measuring changes in intracellular Ca2+.

-

Materials:

-

Protocol:

-

Plate the engineered CHO cells in a multi-well plate (e.g., 96- or 384-well).

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.

-

Add the agonist (BigLEN) and immediately monitor the change in fluorescence intensity over time.[12]

-

The increase in fluorescence corresponds to an increase in intracellular Ca2+, indicating receptor activation.[5]

-

Conclusion

The deorphanization of GPR171 and the characterization of its interaction with BigLEN have opened new avenues for research in neuroscience, metabolism, and immunology. The GPR171-BigLEN system represents a critical signaling axis with diverse physiological functions, from regulating appetite to modulating immune responses. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to further investigate and therapeutically target this promising receptor system.

References

- 1. GPR171 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. borch.dev [borch.dev]

- 11. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of MS15203 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171). Emerging research has identified a significant role for the this compound/GPR171 signaling axis in the central regulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on appetite, detailing the underlying signaling pathways, experimental evidence from preclinical models, and the methodologies used in these key studies. The information presented herein is intended to support further investigation into the therapeutic potential of targeting the GPR171 pathway for food-related disorders.

Introduction to this compound and the GPR171 System

The intricate network governing appetite and energy balance involves numerous neuropeptide systems primarily localized within the hypothalamus.[1][2] Among these, the proSAAS-derived peptide, BigLEN, has been identified as an endogenous ligand for GPR171, a Gαi/o protein-coupled receptor.[2][3] The BigLEN-GPR171 system is implicated in the regulation of feeding behavior and metabolism.[2][3]

This compound (also referred to as MS0015203 in some literature) was identified through a virtual screen of a compound library against a homology model of GPR171.[1][4] It has been characterized as a selective agonist for GPR171.[1][4] Studies have demonstrated that peripheral administration of this compound can cross the blood-brain barrier and exert its effects on the central nervous system, specifically within the hypothalamus, to modulate food intake.[1]

Core Mechanism of Action: GPR171 Signaling Pathway

This compound stimulates appetite by activating GPR171, which is predominantly coupled to the inhibitory G protein, Gαi/o.[3][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal activity in key hypothalamic nuclei involved in appetite regulation, such as the arcuate nucleus.[5] The activation of GPR171 by this compound mimics the orexigenic (appetite-stimulating) effects of its endogenous ligand, BigLEN.

Quantitative Data on Appetite Regulation by this compound

Preclinical studies in mice have provided quantitative evidence of this compound's effect on food intake and body weight. The following tables summarize the key findings from these experiments.

Table 1: Effect of Peripheral this compound Administration on Food Intake in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Food Intake (g) vs. Vehicle | Statistical Significance (p-value) |

| Vehicle (Saline) | - | 24 hours | - | - |

| This compound | 10 | 24 hours | + 1.5 g (approx.) | < 0.05 |

Data extracted from Wardman et al., 2016.[1]

Table 2: Effect of Peripheral this compound Administration on Body Weight in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Change in Body Weight (%) vs. Vehicle | Statistical Significance (p-value) |

| Vehicle (Saline) | - | 24 hours | - | - |

| This compound | 10 | 24 hours | + 5% (approx.) | < 0.05 |

Data extracted from Wardman et al., 2016.[1]

Table 3: Attenuation of this compound-induced Food Intake by Hypothalamic GPR171 Knockdown

| Treatment Group | GPR171 Expression | Change in Food Intake (g) vs. Control | Statistical Significance (p-value) |

| This compound + Control shRNA | Normal | Increased | < 0.05 |

| This compound + GPR171 shRNA | Reduced | Significantly attenuated increase | < 0.05 |

Data extracted from Wardman et al., 2016.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, based on the study by Wardman et al. (2016).[1]

Animal Models

-

Species: Male C57BL/6J mice

-

Age: 8-12 weeks

-

Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified.

Drug Administration

-

Compound: this compound was dissolved in a vehicle solution (e.g., saline).

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage: 10 mg/kg body weight.

Food Intake and Body Weight Measurement

-

Mice were individually housed for accurate measurement.

-

Baseline food intake and body weight were recorded prior to treatment.

-

Following i.p. injection of this compound or vehicle, food intake was measured at specified time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Body weight was measured at the end of the observation period (e.g., 24 hours).

Hypothalamic GPR171 Knockdown

-

Constructs: Lentiviral vectors expressing short hairpin RNA (shRNA) targeting GPR171 or a control shRNA were used.

-

Stereotaxic Surgery: Mice were anesthetized, and the lentiviral vectors were stereotaxically injected into the hypothalamus.

-

Recovery: Animals were allowed to recover for a specified period to allow for shRNA expression and GPR171 knockdown.

-

Verification: Knockdown of GPR171 expression was confirmed using techniques such as quantitative PCR or Western blotting.

-

Behavioral Testing: The effect of this compound on food intake was then assessed in these animals as described in section 4.3.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as an orexigenic agent through the activation of hypothalamic GPR171. This small molecule provides a valuable pharmacological tool to further elucidate the role of the GPR171 signaling pathway in energy homeostasis. Future research should focus on:

-

Identifying the specific neuronal populations within the hypothalamus that are modulated by this compound.

-

Investigating the long-term effects of chronic this compound administration on body weight and metabolic parameters.

-

Exploring the potential of GPR171 antagonists as therapeutic agents for obesity and related metabolic disorders.

The continued study of this compound and the GPR171 system holds significant promise for the development of novel therapeutics for the management of eating disorders.

References

- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

The Analgesic Potential of MS15203: A GPR171 Agonist for Pain Management

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain. This document provides a comprehensive overview of the analgesic properties of this compound, detailing its mechanism of action, preclinical efficacy in various pain models, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: GPR171 Signaling

This compound exerts its analgesic effects by activating GPR171, a receptor coupled to inhibitory Gαi/o proteins.[1] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces neuronal excitability.[1] The endogenous ligand for GPR171 is the neuropeptide BigLEN, derived from the proSAAS protein.[1][2][3][4] GPR171 is expressed in key pain-modulating regions of the brain, including the ventrolateral periaqueductal gray (vlPAG), a critical site for opioid action and descending pain modulation.[1][5][6]

In the peripheral nervous system, GPR171 is expressed in a subpopulation of nociceptor neurons in the dorsal root ganglia (DRG).[2] Activation of GPR171 in these neurons by this compound has been shown to modulate the activity of transient receptor potential (TRP) channels, specifically TRPA1, TRPV1, and TRPV4, which are crucial for the initiation of pain signals.[2] This modulation leads to a reduction in nociceptor activity and subsequent pain alleviation.[2]

Caption: GPR171 signaling pathway initiated by this compound.

Preclinical Efficacy of this compound

Preclinical studies in rodent models have demonstrated the analgesic efficacy of this compound in various pain states. A notable characteristic of this compound is its sex-specific analgesic effects, with profound efficacy observed in male mice.[5][6][7]

Inflammatory Pain

In a model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in male mice, chronic treatment with this compound (10 mg/kg, i.p., once daily for 5 days) significantly reduced thermal hypersensitivity.[5][6] The analgesic effect became apparent by day 3 of treatment and was sustained through day 5.[5][6]

Neuropathic Pain

This compound has also shown efficacy in a model of paclitaxel-induced neuropathic pain in male mice.[5][6][7] Chronic administration of this compound (10 mg/kg, i.p., once daily for 5 days) led to a significant improvement in mechanical allodynia.[6][7] Interestingly, acute administration of this compound did not alter mechanical thresholds, suggesting that repeated dosing is necessary for its anti-allodynic effects in this model.[7]

Enhancement of Opioid Analgesia

This compound has been shown to enhance morphine-mediated antinociception.[1] This suggests a potential clinical application for this compound as an adjunct to opioid therapy, potentially allowing for lower doses of opioids and reducing their associated side effects.[1]

Reward Potential

A key concern with novel analgesics is their potential for abuse. Studies evaluating the reward liability of this compound have shown that it produces minimal reward-related behavior in mice.[1][2][3][4] In conditioned place preference experiments, this compound did not produce a place preference.[1][2][3] Furthermore, it did not increase neuronal activation in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[1][2][3]

Quantitative Data Summary

| Pain Model | Species/Sex | Dosage and Administration | Key Findings | Reference |

| Inflammatory Pain (CFA) | Male Mice | 10 mg/kg, i.p., once daily for 5 days | Reduced thermal hypersensitivity by Day 3, sustained through Day 5. | [5][6] |

| Neuropathic Pain (Paclitaxel) | Male Mice | 10 mg/kg, i.p., once daily for 5 days | Improved mechanical allodynia after 5 days of treatment. | [6][7] |

| Opioid Combination | Mice | Not specified | Enhances morphine-mediated antinociception. | [1] |

| Reward Liability | Mice | Not specified | No place preference in conditioned place preference test. No increase in VTA c-Fos expression. | [1][2][3] |

Experimental Protocols

Animal Models

-

Subjects: Male C57BL/6 mice were primarily used in the cited studies.[5][6][7]

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the hind paw to induce localized inflammation and pain hypersensitivity.[5][6]

-

Neuropathic Pain Model: Paclitaxel was administered to induce chemotherapy-induced peripheral neuropathy.[5][6][7]

Behavioral Assays

-

Plantar Test (Thermal Hypersensitivity): This test measures the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the paw. A shorter withdrawal latency indicates thermal hypersensitivity.

-

von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates mechanical allodynia.

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug. Mice are conditioned with the drug in one distinct environment and with a vehicle in another. The time spent in each environment is then measured in a drug-free state to determine preference.

Molecular and Cellular Assays

-

Immunohistochemistry: This technique was used to localize the expression of GPR171 and proSAAS in brain regions associated with pain and reward.[1] Brain sections were incubated with primary antibodies against the target proteins, followed by fluorescently labeled secondary antibodies for visualization.

-

c-Fos Staining: c-Fos is an immediate-early gene often used as a marker for neuronal activation. Brain slices, particularly from the VTA, were stained for c-Fos to assess the effect of this compound on neuronal activity.[1][2][3]

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound, as a GPR171 agonist, presents a promising avenue for the development of novel analgesics. Its efficacy in preclinical models of inflammatory and neuropathic pain, coupled with a low reward potential, highlights its therapeutic promise. The observed sex-specific effects warrant further investigation to understand the underlying mechanisms and to guide clinical development. The detailed experimental protocols and signaling pathways described herein provide a solid foundation for future research into the analgesic properties of this compound and the role of GPR171 in pain modulation.

References

- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. biorxiv.org [biorxiv.org]

- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sex-Selective Analgesic Activity of MS15203 in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sex-selective analgesic properties of MS15203, a small molecule agonist of the G protein-coupled receptor 171 (GPR171), as observed in preclinical mouse models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound has emerged as a promising therapeutic candidate for chronic pain, demonstrating significant efficacy in male mice. However, its analgesic effects are notably absent in female mice under similar testing paradigms. This sexual dimorphism is a critical consideration for its clinical development. Evidence points towards a mechanism involving the differential regulation of its target receptor, GPR171, within the periaqueductal gray (PAG), a key region in the descending pain modulatory pathway. This guide consolidates the current understanding of this compound's sex-specific activity to inform further research and development.

Quantitative Data Summary

The analgesic efficacy of this compound has been primarily evaluated in mouse models of chronic inflammatory and neuropathic pain. The data consistently reveals a male-specific response to treatment.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

In this model, this compound was assessed for its ability to alleviate thermal hypersensitivity.

| Sex | Treatment Group | Outcome Measure | Result | Citation |

| Male | This compound (10 mg/kg, i.p., once daily) | Thermal Hypersensitivity (Hargreaves Test) | Decreased duration of thermal hypersensitivity after 3 days of administration. | [1] |

| Female | This compound (10 mg/kg, i.p., once daily) | Thermal Hypersensitivity (Hargreaves Test) | No alleviation of thermal hypersensitivity. | [1] |

Paclitaxel-Induced Peripheral Neuropathy (CIPN)

This model was used to evaluate the effect of this compound on mechanical allodynia.

| Sex | Treatment Group | Outcome Measure | Result | Citation |

| Male | This compound (10 mg/kg, i.p., once daily) | Mechanical Allodynia (von Frey Test) | Improvement in allodynia after 5 days of treatment. | [1] |

| Female | This compound (10 mg/kg, i.p., once daily) | Mechanical Allodynia (von Frey Test) | No alleviation of allodynia. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's sex-selective activity.

Animal Models of Chronic Pain

3.1.1 Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Subjects: Adult male and female C57BL/6 mice.

-

Induction: A subcutaneous injection of 20 µL of CFA (1 mg/mL) is administered into the plantar surface of the right hind paw. Control animals receive an equivalent volume of saline.[1]

-

Timeline: Thermal hypersensitivity is typically established within 24 hours and persists for several days. Behavioral testing is performed at baseline and at various time points post-CFA injection.

-

Drug Administration: For chronic studies, this compound (10 mg/kg, i.p.) or vehicle (saline) is administered once daily for a specified number of days, beginning 24 hours after CFA injection.[1]

3.1.2 Paclitaxel-Induced Peripheral Neuropathy (CIPN)

-

Subjects: Adult male and female C57BL/6 mice.

-

Induction: Paclitaxel (B517696) is dissolved in a vehicle of Cremophor EL, ethanol, and saline. Mice receive intraperitoneal injections of paclitaxel (e.g., 4 mg/kg) on alternating days (e.g., days 0, 2, 4, and 6) for a cumulative dose (e.g., 16 mg/kg). Control animals receive the vehicle solution.[1]

-

Timeline: Mechanical allodynia develops over several days and is typically most pronounced by day 15, persisting for several weeks.[1]

-

Drug Administration: To assess the therapeutic effect of this compound, once-daily i.p. injections (10 mg/kg) or vehicle are initiated after the establishment of neuropathy (e.g., starting on day 15) and continued for a specified duration (e.g., 5 days).[1]

Behavioral Assays

3.2.1 Hargreaves Test (Thermal Hypersensitivity)

-

Apparatus: A Hargreaves apparatus consisting of individual Plexiglas enclosures on a heated glass floor. A movable, high-intensity light source is positioned beneath the glass.

-

Acclimation: Mice are placed in the enclosures and allowed to acclimate for 30-60 minutes before testing.[2][3]

-

Procedure: The light source is positioned under the plantar surface of the hind paw. The light is activated, and a timer starts simultaneously. The latency to paw withdrawal is recorded.[2][4] A cut-off time (e.g., 30-35 seconds) is used to prevent tissue damage.[3][4]

-

Data Analysis: The withdrawal latency in seconds is the primary endpoint. A decrease in latency compared to baseline or vehicle-treated animals indicates thermal hypersensitivity.

3.2.2 Von Frey Test (Mechanical Allodynia)

-

Apparatus: An elevated platform with a wire mesh floor, allowing access to the plantar surface of the paws. Calibrated von Frey filaments of varying stiffness are used.

-

Acclimation: Mice are placed in individual compartments on the mesh platform and allowed to acclimate for at least one hour.[5][6]

-

Procedure: Filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause slight bending.[5][7] A positive response is noted as a sharp withdrawal, flinching, or licking of the paw. The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[7][8]

-

Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold compared to baseline or vehicle-treated animals indicates mechanical allodynia.

Immunohistochemistry

3.3.1 Immunofluorescence Staining for GPR171 in the Periaqueductal Gray (PAG)

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.[9]

-

Sectioning: Coronal brain sections (e.g., 30-40 µm) containing the PAG are cut using a cryostat or vibratome.[10]

-

Staining (Free-Floating Method):

-

Sections are washed in a buffer solution (e.g., PBS or TBS).[9]

-

Permeabilization and blocking are performed using a solution containing a detergent (e.g., Triton X-100) and a blocking agent (e.g., normal donkey serum) to reduce non-specific binding.[10]

-

Sections are incubated with a primary antibody against GPR171 overnight at 4°C.[9]

-

After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 1-2 hours at room temperature, protected from light.[10]

-

Sections may be counterstained with a nuclear marker like DAPI.

-

-

Imaging and Analysis: Sections are mounted on slides and coverslipped. Images of the ventrolateral PAG (vlPAG) are captured using a confocal microscope. The fluorescence intensity of GPR171 staining is quantified using image analysis software.[11]

Signaling Pathways and Mechanism of Sex-Selective Activity

This compound exerts its effects through the G protein-coupled receptor GPR171. The sex-selective analgesic response appears to stem from differential regulation of this receptor in the PAG.

GPR171 Signaling Cascade

GPR171 is a Gαi/o-coupled receptor.[12] Its activation by an agonist like this compound initiates a canonical inhibitory signaling cascade.

References

- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

- 3. mmpc.org [mmpc.org]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 6. mmpc.org [mmpc.org]

- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 9. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]

- 10. mskcc.org [mskcc.org]

- 11. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]

GPR171 Expression in the Hypothalamus: A Technical Guide for Researchers

Abstract

G protein-coupled receptor 171 (GPR171) has emerged as a significant player in the hypothalamic regulation of energy homeostasis. This technical guide provides a comprehensive overview of GPR171, focusing on its expression, signaling, and functional role in the hypothalamus. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for metabolic disorders. This document synthesizes current literature, presenting key quantitative data in structured tables, detailing experimental protocols for studying GPR171, and providing visual representations of its signaling pathway and experimental workflows.

Introduction

The hypothalamus is a critical brain region for the regulation of fundamental physiological processes, including energy balance, food intake, and body weight.[1][2] Neuropeptidergic signaling within the hypothalamus plays a pivotal role in these processes.[1] GPR171, an orphan G protein-coupled receptor, was recently deorphanized, with the neuropeptide BigLEN identified as its endogenous ligand.[3][4][5][6] The BigLEN-GPR171 system has been shown to be a key regulator of feeding behavior and metabolism, making it an attractive target for the development of therapeutics for obesity and other metabolic diseases.[3][4] This guide provides an in-depth look at the expression and function of GPR171 in the hypothalamus.

GPR171 Expression and Function in the Hypothalamus

GPR171 is highly expressed in several nuclei of the mouse hypothalamus, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedial hypothalamus.[3] This distribution overlaps with the expression of its ligand, BigLEN, suggesting a localized signaling system.[3] The BigLEN-GPR171 system is implicated in the orexigenic (appetite-stimulating) pathway.[3][5]

Activation of GPR171 by BigLEN, or a small-molecule agonist, has been shown to increase food intake and body weight in mice.[7][8] Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to a decrease in BigLEN signaling, resulting in reduced food intake and alterations in metabolism.[3][5][9] These findings underscore the crucial role of hypothalamic GPR171 in the central regulation of energy homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on GPR171 in the hypothalamus.

Table 1: Ligand Binding and Receptor Signaling

| Parameter | Value | Species/System | Reference |

| BigLEN Binding in Hypothalamic Membranes (WT mice) | 1.3 ± 0.03 pmoles/mg | Mouse | [3] |

| BigLEN Binding in Hypothalamic Membranes (proSAAS-KO mice) | 1.8 ± 0.06 pmoles/mg | Mouse | [3] |

| BigLEN-stimulated G protein signaling (WT mice) | 165% of basal | Mouse | [3] |

| BigLEN-stimulated G protein signaling (proSAAS-KO mice) | 175% of basal | Mouse | [3] |

| MS0015203 IC50 for [¹²⁵I]Tyr-b-LEN displacement | ~1 µM | Rat Hypothalamic Membranes | [10] |

Table 2: Effects of GPR171 Modulation on Feeding Behavior

| Intervention | Effect on Food Intake | Species | Reference |

| Hypothalamic GPR171 shRNA knockdown | >90% reduction (in combination with BigLEN neutralization) | Mouse | [3] |

| Peripheral injection of MS0015203 (GPR171 agonist) | Increased food intake | Mouse | [7] |

| Intracerebroventricular administration of BigLEN antibodies | Decreased food intake | Mouse | [11] |

GPR171 Signaling Pathway

GPR171 is a Gαi/o-coupled receptor.[3][4] Upon binding of its ligand, BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The Gβγ subunits can modulate other downstream effectors, such as ion channels and kinases. The activation of the ERK1/2 signaling pathway has also been observed following GPR171 stimulation.[4]

References

- 1. Hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypothalamic leptin regulation of energy homeostasis and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR171 - Wikipedia [en.wikipedia.org]

- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MS15203

These application notes provide detailed protocols for the in vivo assessment of MS15203, a GPR171 agonist, in preclinical models of chronic pain. The described methodologies are intended for researchers, scientists, and professionals in drug development investigating novel analgesics.

Mechanism of Action of this compound

This compound is a synthetic agonist of the G protein-coupled receptor 171 (GPR171). The endogenous ligand for this receptor is BigLEN, a peptide derived from the proSAAS precursor. GPR171 is expressed in various regions of the central nervous system, including those involved in pain modulation, such as the periaqueductal gray (PAG). The activation of GPR171 by this compound is thought to produce analgesic effects through its action on the descending pain modulatory pathway.[1][2] Studies have shown that in certain chronic pain states in male mice, GPR171 protein levels are decreased in the PAG, and treatment with this compound can rescue these levels.[1][2] The downstream signaling of GPR171 is coupled with Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). This signaling cascade can also modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which are crucial in nociception.

Figure 1: Simplified signaling pathway of this compound via GPR171 activation.

Experimental Protocols

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This protocol describes the induction of CIPN in mice using paclitaxel (B517696) and the subsequent assessment of mechanical allodynia following this compound treatment.[1][2]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Paclitaxel

-

This compound

-

Saline (0.9% NaCl)

-

Vehicle for this compound

-

Von Frey filaments

-

Testing apparatus with a wire mesh floor

Protocol:

-

Acclimation: Acclimate mice to the testing environment for at least 3 days before the start of the experiment.

-

Baseline Testing: Measure the baseline mechanical sensitivity of the mice using von Frey filaments.

-

CIPN Induction: Administer paclitaxel or vehicle to the mice. A common regimen is four intraperitoneal (i.p.) injections of paclitaxel (4 mg/kg) on alternating days (e.g., Day 0, 2, 4, 6).

-

Pain Development: Allow for the development of neuropathic pain, which is typically established by Day 15 post-first injection.[1]

-

Treatment Administration:

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments before the first treatment and at specified time points after treatment.

-

Place mice in individual compartments on a raised wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply von Frey filaments to the mid-plantar surface of the hind paw and determine the paw withdrawal threshold.

-

-

Data Analysis: Analyze the paw withdrawal threshold data to determine the effect of this compound on mechanical allodynia.

Figure 2: Experimental workflow for the CIPN model and this compound treatment.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This protocol details the induction of inflammatory pain using CFA and the evaluation of this compound's effect on thermal hypersensitivity.[1][2]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Saline (0.9% NaCl)

-

Hargreaves apparatus

Protocol:

-

Acclimation: Acclimate mice to the Hargreaves apparatus for at least 3 days prior to the experiment.

-

Baseline Testing: Measure the baseline thermal sensitivity (paw withdrawal latency) of the mice.

-

Inflammation Induction: Induce inflammation by injecting CFA (20 µl) into the plantar surface of one hind paw.

-

Treatment Administration:

-

24 hours after CFA injection, randomly assign mice to treatment groups.

-

Administer this compound (10 mg/kg, i.p.) or saline once daily for 5 days.[1]

-

-

Behavioral Testing:

-

Measure thermal hypersensitivity using the Hargreaves test at various time points after CFA injection and throughout the treatment period.

-

Place mice in individual plexiglass chambers on a glass floor and allow them to acclimate.

-

Apply a radiant heat source to the plantar surface of the inflamed paw and record the latency to paw withdrawal.

-

-

Data Analysis: Compare the paw withdrawal latencies between the this compound-treated and saline-treated groups to assess the analgesic effect.

Data Presentation

The following tables summarize representative quantitative data for the in vivo effects of this compound.